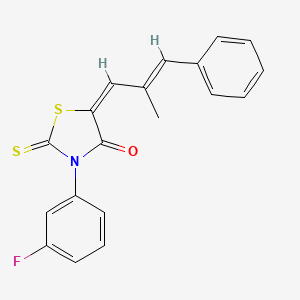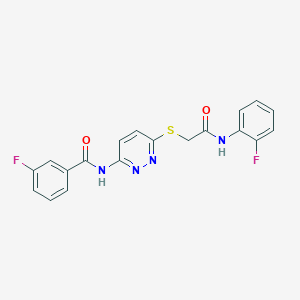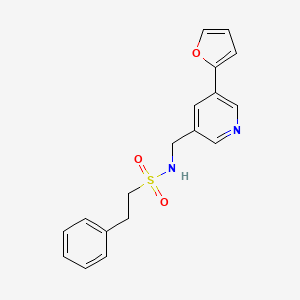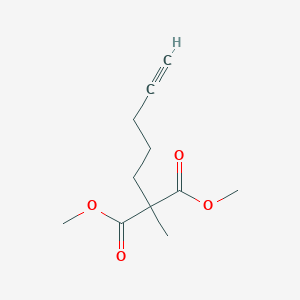
3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one, also known as FLT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Bhatt and Sharma (2017) focused on novel compounds with potent antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. These compounds show promise in the development of new antimicrobial agents (Bhatt & Sharma, 2017).
Antitumor and Cytotoxicity Evaluation
Research has also been conducted on the cytotoxicity of thiazolidinone derivatives, with some compounds showing favorable cytotoxicity against cancer cell lines, such as breast, lung, and ovarian cancer cells. Karalı et al. (2002) highlighted the potential of these derivatives in cancer treatment, indicating a particular compound's marked effects on specific cancer cell lines (Karalı, Terzioğlu, & Gürsoy, 2002).
Anti-inflammatory Activity
Derivatives of thiazolidinone have been synthesized and evaluated for their anti-inflammatory activity, with certain compounds showing significant effects. Sunder and Maleraju (2013) synthesized derivatives that demonstrated anti-inflammatory properties, suggesting their potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Schistosomicidal Activity
Albuquerque et al. (2005) explored thioxo-imidazolidine derivatives for their schistosomicidal activity. These compounds were prepared via alkylation and condensation, showing potential as schistosomicidal agents (Albuquerque et al., 2005).
Antioxidant and Anticancer Activities
Compounds based on thiazolidin-4-one derivatives have been synthesized and tested for their antioxidant and anticancer activities. Saied et al. (2019) reported that several newly synthesized derivatives demonstrate high antioxidant and anticancer activities, showing their potential in medicinal chemistry (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).
properties
IUPAC Name |
(5E)-3-(3-fluorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS2/c1-13(10-14-6-3-2-4-7-14)11-17-18(22)21(19(23)24-17)16-9-5-8-15(20)12-16/h2-12H,1H3/b13-10+,17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTIUKHSJXJTCK-YAXRHUFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)


![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)
